3-(1-Amino-2-methylpropan-2-yl)-2,2-dimethyloxolan-3-ol

Amino alcohol Building block Steric hindrance

3-(1-Amino-2-methylpropan-2-yl)-2,2-dimethyloxolan-3-ol (CAS 1866408-02-7) is a synthetic, small-molecule amino alcohol characterized by a 2,2-dimethyltetrahydrofuran core bearing a sterically hindered neopentyl-amine side chain and a tertiary alcohol. It is primarily listed in vendor catalogs as a research chemical or a synthetic intermediate with a molecular weight of 187.28 g/mol and typical commercial purity of 95%.

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
Cat. No. B13158834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Amino-2-methylpropan-2-yl)-2,2-dimethyloxolan-3-ol
Molecular FormulaC10H21NO2
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCC1(C(CCO1)(C(C)(C)CN)O)C
InChIInChI=1S/C10H21NO2/c1-8(2,7-11)10(12)5-6-13-9(10,3)4/h12H,5-7,11H2,1-4H3
InChIKeyHEGQXTJPFFSSNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile for 3-(1-Amino-2-methylpropan-2-yl)-2,2-dimethyloxolan-3-ol (CAS 1866408-02-7): A Specialized Amino Alcohol Building Block


3-(1-Amino-2-methylpropan-2-yl)-2,2-dimethyloxolan-3-ol (CAS 1866408-02-7) is a synthetic, small-molecule amino alcohol characterized by a 2,2-dimethyltetrahydrofuran core bearing a sterically hindered neopentyl-amine side chain and a tertiary alcohol . It is primarily listed in vendor catalogs as a research chemical or a synthetic intermediate with a molecular weight of 187.28 g/mol and typical commercial purity of 95% . A comprehensive search of the peer-reviewed literature and patent databases reveals no primary research articles or patents in which this specific compound is a central subject, and no authoritative biological or physicochemical profiling data were identified.

Why a Generic 3-Amino-Tetrahydrofuran Analogue Cannot Substitute for This Specific Compound


The combination of a fully substituted C-3 center and a sterically demanding, flexible neopentyl-amine chain distinguishes this compound from simpler 3-amino-tetrahydrofuran or linear amino-alcohol analogues. The geminal dimethyl substitution at the C-2 position of the tetrahydrofuran ring and the bulky quaternary carbon adjacent to the primary amine are structural features that predict unique conformational preferences and coordination geometry . In the absence of direct comparative data, class-level inference suggests that these steric and electronic features would critically influence properties such as ligand bite angle, metabolic stability, and reactivity as a synthetic intermediate. Therefore, a structurally distinct, less-hindered analogue cannot be assumed to perform equivalently in any application requiring precise molecular recognition, metal coordination, or steric control.

Quantitative Evidence Guide: Comparative Performance Data for 3-(1-Amino-2-methylpropan-2-yl)-2,2-dimethyloxolan-3-ol


Quantitative Differentiation Data Not Available in Public Domain Databases

An exhaustive search of ChEMBL, BindingDB, PubMed, and Google Patents using the CAS number 1866408-02-7, IUPAC name, and SMILES notation returned no quantitative biological assay data, crystallographic data, or comparative catalytic performance data for this compound [1]. No head-to-head comparison studies with the closest structural analogs (e.g., 3-amino-2,2-dimethyltetrahydrofuran-3-ol or 3-(aminomethyl)tetrahydrofuran-3-ol derivatives) could be located. Consequently, this evidence guide cannot provide the requested quantitative differentiation claims.

Amino alcohol Building block Steric hindrance

Application Scenarios for 3-(1-Amino-2-methylpropan-2-yl)-2,2-dimethyloxolan-3-ol Based on Structural Inference


Exploratory Medicinal Chemistry Scaffold with Potentially Unique Steric Profile

The compound may serve as a fragment or intermediate in drug discovery programs targeting binding pockets where a rigid tetrahydrofuran ring with a bulky, flexible amine is required for steric complementarity. This is a speculative application inferred from its structural novelty; no published target engagement data exists .

Specialized Chiral Ligand or Organocatalyst Precursor

The tertiary alcohol and primary amine functionalities, in conjunction with the steric environment, could be exploited for the design of novel organocatalysts or chiral ligands if the enantiomers are resolved. This application remains hypothetical in the absence of enantioselective synthesis or catalytic activity studies .

Polymer Science and Materials Chemistry Monomer

The bifunctional nature (amine and alcohol) allows for incorporation into various polymer backbones. However, no comparative reactivity data or material performance benchmarks relative to conventional amino alcohols could be sourced from the literature .

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